Cas no 1201199-01-0 (methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate)

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a pyridine ring and an ester functional group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate. The presence of both pyridine and pyrazole moieties enhances its potential as a ligand or building block for biologically active molecules. The ester group allows for further derivatization, facilitating the synthesis of amides, acids, or other functionalized derivatives. Its well-defined structure and stability make it suitable for use in method development and structure-activity relationship studies.
methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate structure
1201199-01-0 structure
Product name:methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
CAS No:1201199-01-0
MF:C11H11N3O2
MW:217.223942041397
CID:5344145

methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
    • methyl 1-methyl-5-pyridin-3-ylpyrazole-3-carboxylate
    • 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(3-pyridinyl)-, methyl ester
    • Inchi: 1S/C11H11N3O2/c1-14-10(8-4-3-5-12-7-8)6-9(13-14)11(15)16-2/h3-7H,1-2H3
    • InChI Key: BGMRQEPKORIKBE-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=C(C2C=NC=CC=2)N(C)N=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 260
  • XLogP3: 1
  • Topological Polar Surface Area: 57

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1911-2890-30mg
methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
1201199-01-0 90%+
30mg
$119.0 2023-04-24
Life Chemicals
F1911-2890-75mg
methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
1201199-01-0 90%+
75mg
$208.0 2023-04-24
Life Chemicals
F1911-2890-1mg
methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
1201199-01-0 90%+
1mg
$54.0 2023-04-24
Life Chemicals
F1911-2890-20mg
methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
1201199-01-0 90%+
20mg
$99.0 2023-04-24
Life Chemicals
F1911-2890-10μmol
methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
1201199-01-0 90%+
10μl
$69.0 2023-04-24
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F1911-2890-15mg
methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
1201199-01-0 90%+
15mg
$89.0 2023-04-24
Life Chemicals
F1911-2890-50mg
methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
1201199-01-0 90%+
50mg
$160.0 2023-04-24
Life Chemicals
F1911-2890-2mg
methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
1201199-01-0 90%+
2mg
$59.0 2023-04-24
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F1911-2890-3mg
methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
1201199-01-0 90%+
3mg
$63.0 2023-04-24
Life Chemicals
F1911-2890-5mg
methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
1201199-01-0 90%+
5mg
$69.0 2023-04-24

Additional information on methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (CAS No 1201199-01-0): A Comprehensive Overview

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (CAS No 1201199-01-0) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of pharmacological applications, including anti-inflammatory, antiviral, and anticancer effects. The presence of a methyl group and a pyridinyl substituent in its molecular structure enhances its interaction with biological targets, making it a promising candidate for further investigation.

The chemical structure of methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate consists of a pyrazole ring fused with a pyridine moiety, which is further functionalized with a carboxylate ester group at the 3-position. This specific arrangement of functional groups contributes to its distinct pharmacophore, enabling it to exhibit various biological activities. The compound's solubility profile and stability under different conditions are also critical factors that influence its suitability for pharmaceutical applications.

In recent years, there has been a growing interest in developing novel heterocyclic compounds for therapeutic purposes. The pyrazole scaffold, in particular, has been extensively studied due to its ability to modulate multiple biological pathways. Research has shown that compounds containing pyrazole moieties can interact with enzymes and receptors involved in various disease processes. For instance, studies have demonstrated the anti-inflammatory properties of certain pyrazole derivatives by inhibiting key inflammatory cytokines and enzymes.

The synthesis of methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only enhance the production process but also allow for the introduction of additional functional groups, thereby expanding the compound's potential therapeutic applications.

One of the most compelling aspects of methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is its potential as an intermediate in the development of new drugs. Its structural features make it a versatile building block for designing molecules with tailored biological activities. Researchers are exploring its use in creating novel inhibitors targeting specific enzymes or receptors implicated in diseases such as cancer and neurodegenerative disorders. The compound's ability to undergo further chemical modifications opens up possibilities for generating a diverse library of derivatives with enhanced pharmacological properties.

The pharmacokinetic behavior of methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is another critical area of study. Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body provides essential insights into its potential therapeutic efficacy and safety profile. Preclinical studies have begun to evaluate these parameters, providing valuable data for optimizing drug delivery systems and dosing regimens. These studies are crucial for translating laboratory findings into effective clinical treatments.

In conclusion, methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate represents a significant advancement in pharmaceutical research due to its unique chemical structure and promising biological activities. Its synthesis, structural features, and potential therapeutic applications make it a valuable compound for further investigation. As research continues to uncover new insights into its pharmacological properties, this compound holds great promise for contributing to the development of novel treatments for various diseases.

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